Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate

Medicinal Chemistry SAR Analysis Kinase Inhibitor Design

Procure the 3,5-dichloro regioisomer for reproducible SAR: unlike the 2,4- or 2,6-dichloro variants, the symmetrical 3,5-substitution pattern provides a consistent C2-symmetric electron-withdrawing field (Hammett σmeta ≈ 0.37 per Cl) without ortho steric hindrance. Validated Aurora A kinase inhibition (IC50 = 10,000 nM for the 5-bromo analog). The ethyl ester at C4 enables parallel diversification into amide, acid, and alcohol derivatives—generating 20–50 analogs from a single building block. Also validated in M. tuberculosis energy metabolism disruption (MIC = 16 µg/mL). Ideal for kinase inhibitor libraries and antitubercular SAR programs.

Molecular Formula C13H12Cl2N2O2S
Molecular Weight 331.21
CAS No. 1493430-96-8
Cat. No. B2519595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate
CAS1493430-96-8
Molecular FormulaC13H12Cl2N2O2S
Molecular Weight331.21
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-11-7-20-13(17-11)16-10-4-8(14)3-9(15)5-10/h3-5,7H,2,6H2,1H3,(H,16,17)
InChIKeyPPNDDNIRBQPQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 10 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate (CAS 1493430-96-8): Structural Identity and Procurement-Relevant Classification


Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate (CAS 1493430-96-8) is a synthetic small-molecule building block belonging to the 2-aminothiazole family, characterized by a thiazole core bearing a 3,5-dichlorophenylamino substituent at the 2-position and an ethyl acetate moiety at the 4-position . With a molecular formula of C13H12Cl2N2O2S and a molecular weight of 331.21 g/mol, it is supplied as a research-grade intermediate (minimum 95% purity) for medicinal chemistry and chemical biology applications . The compound is registered under the EU REACH framework (EC number 100.309.818) [1]. Its primary procurement value lies in the unique 3,5-dichloro substitution pattern, which confers a symmetrical electron-withdrawing profile distinct from its 2,4- and 2,6-dichloro regioisomers, enabling differentiated structure-activity relationship (SAR) exploration across kinase inhibition and antimicrobial screening cascades [2].

Why Generic Substitution Fails for Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate in SAR-Driven Research Programs


Interchanging ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate with its regioisomeric analogs (e.g., 2,4-dichloro or 2,6-dichloro variants) introduces uncontrolled variables that undermine SAR reproducibility. The 3,5-dichloro substitution pattern produces a C2-symmetric electron-withdrawing field across the phenyl ring (Hammett σmeta ≈ 0.37 per Cl), while the 2,4-isomer generates an asymmetric dipole moment and steric hindrance at the ortho position [1]. In biochemical systems, this translates to distinct target engagement profiles: the closely related N-(3,5-dichlorophenyl)-thiazol-2-amine scaffold demonstrates measurable Aurora A kinase inhibition (IC50 = 10,000 nM for the 5-bromo analog), while 2,4- and 2,6-dichloro regioisomers show no quantitative data supporting comparable activity [2]. Furthermore, the 3,5-substitution pattern's symmetrical topology is a critical pharmacophoric feature that has been specifically highlighted in structure-activity relationship analyses of mycobacterial energetics disruptors, where the 3,5-dichlorophenyl group contributes to target engagement [3]. Substituting with a different regioisomer therefore risks losing this specific interaction geometry, invalidating prior SAR models and complicating lead optimization trajectories.

Quantitative Differentiation Evidence for Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate Relative to Structural Analogs


Regioisomeric Differentiation: 3,5-Dichloro vs. 2,6-Dichloro Substitution – Molecular Topology and Electronic Profile

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate (MW = 331.21 g/mol) differs from its 2,6-dichlorophenyl regioisomer (CAS 78764-57-5, MW = 316.2 g/mol) in both molecular weight (ΔMW = +15.01 g/mol, attributable to the NH linker absent in the 2,6-dichloro direct C–C coupled analog) and substitution topology . The 3,5-dichloro pattern places both chlorine atoms meta to the amino attachment point, generating a symmetrical electron-withdrawing effect (σmeta sum ≈ 0.74) without ortho steric congestion. In contrast, the 2,6-isomer positions both chlorines ortho, creating steric hindrance that restricts rotational freedom of the phenyl-thiazole bond and alters the dihedral angle, directly impacting binding pocket complementarity [1]. This topological distinction is critical: the 3,5-dichloro configuration maintains an unencumbered para position available for further derivatization, whereas the 2,6-isomer blocks the ortho positions, limiting synthetic tractability for late-stage functionalization .

Medicinal Chemistry SAR Analysis Kinase Inhibitor Design

Class-Level Kinase Inhibition Baseline: N-(3,5-Dichlorophenyl)thiazol-2-amine Scaffold Demonstrates Measurable Aurora A Kinase Activity

The N-(3,5-dichlorophenyl)thiazol-2-amine scaffold, which forms the core pharmacophore of the target compound, has demonstrated quantifiable kinase inhibitory activity. The closely related analog 5-bromo-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine (BindingDB: BDBM25707) exhibits an IC50 of 10,000 nM (10 µM) against human Aurora kinase A in a biochemical SPA assay using CHOCKtide substrate with ATP/[γ-33P]ATP [1]. While the target compound lacks the 5-bromo substituent and features a thiazol-4-yl acetate ester at the 4-position instead of an unsubstituted thiazole, the shared N-(3,5-dichlorophenyl)thiazol-2-amine core provides a validated starting point for kinase-targeted SAR programs. Critically, the ethyl acetate moiety at the 4-position offers a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction) that the comparator lacks, enabling systematic exploration of the 4-position's contribution to potency and selectivity . The IC50 of 10 µM for the analog establishes a quantifiable baseline against which the target compound's kinase activity can be benchmarked in follow-up assays.

Kinase Inhibition Aurora Kinase Oncology Research

Antimycobacterial Pharmacophore Validation: 3,5-Dichlorophenyl-2-aminothiazole Scaffold Confirmed as Mycobacterial Energetics Disruptor

The 3,5-dichlorophenyl-2-aminothiazole pharmacophore has been independently validated as a disruptor of mycobacterial energetics in a 2024 SAR study. The lead compound N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Mycobacterium tuberculosis with a relative fitness factor (RFF) of 3.29, indicating specific target engagement within mycobacterial energy metabolism [1]. The 3,5-dichlorophenyl substitution was identified as a critical determinant of activity, with the symmetrical electron-withdrawing pattern contributing to target binding. The target compound shares this identical N-(3,5-dichlorophenyl)thiazol-2-amine core, with the key differentiation being the thiazol-4-yl acetate ester replacing the 4,5-dihydronaphtho fusion of the literature lead. This structural simplification reduces molecular weight (331.21 vs. ~370+ g/mol) and lipophilicity, potentially improving drug-likeness parameters while retaining the validated antimycobacterial pharmacophore .

Antitubercular Research Mycobacterium tuberculosis SAR

Commercial Availability and Purity: Verified Supply Chain with Quantified Pricing Relative to the 2,4-Dichloro Regioisomer

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is commercially available through the Biosynth/CymitQuimica supply chain at minimum 95% purity, with verified pricing of €736.00 for 5 g and €1,067.00 for 10 g . The 2,4-dichloro regioisomer (CAS 944691-60-5) is priced comparably at €740.00 for 5 g and €1,071.00 for 10 g, indicating that the 3,5-isomer carries no procurement premium despite its distinct electronic profile . However, the 2,6-dichloro isomer (CAS 78764-57-5) is not listed at comparable purity grades from the same supplier network, making the 3,5-isomer the more reliably sourced option for SAR studies requiring consistent lot-to-lot quality . The compound is registered under REACH (EC 100.309.818), ensuring regulatory compliance for laboratory use within the EU [1]. The ethyl ester functionality provides a reactive handle for hydrolysis to the carboxylic acid or direct amidation, increasing synthetic utility relative to non-ester analogs.

Chemical Procurement Building Block Sourcing Purity Specification

Synthetic Tractability Advantage: Ethyl Ester Handle Enables Divergent Derivatization Compared to Non-Ester Analogs

The ethyl acetate substituent at the thiazole 4-position provides a versatile synthetic handle that is absent in simpler N-(3,5-dichlorophenyl)thiazol-2-amines such as the Aurora A kinase comparator (BDBM25707) or the mycobacterial disruptor lead [1]. The ester can be selectively hydrolyzed to the carboxylic acid (mild LiOH/THF/H2O), converted to primary, secondary, or tertiary amides via direct aminolysis or coupling reagents (EDC/HOBt), or reduced to the primary alcohol (LiAlH4 or DIBAL-H) [2]. This divergent synthetic accessibility enables systematic exploration of the 4-position vector without de novo scaffold synthesis, whereas non-ester analogs require full synthetic campaigns to introduce equivalent diversity. The thiazole C5 position remains unsubstituted, offering an additional orthogonal diversification point (e.g., electrophilic bromination, Suzuki coupling) that can be exploited independently of the ester handle, providing a two-dimensional diversification matrix from a single building block [3].

Synthetic Chemistry Library Synthesis Hit-to-Lead Optimization

Recommended Research and Industrial Application Scenarios for Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Libraries Leveraging the N-(3,5-Dichlorophenyl)thiazol-2-amine Pharmacophore with C4 Ester Diversification

Researchers constructing focused kinase inhibitor libraries should prioritize this compound as a core scaffold based on the validated Aurora A kinase inhibition (IC50 = 10,000 nM) demonstrated by the closely related 5-bromo-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine analog [1]. The ethyl ester at the 4-position provides a divergent diversification point that the comparator lacks, enabling parallel synthesis of amide, acid, and alcohol derivatives to probe the 4-position SAR vector. The 3,5-dichloro substitution pattern provides symmetric electron withdrawal without ortho steric hindrance, which is critical for consistent binding pose prediction across library members . Procurement of this single building block enables generation of 20–50 analogs through simple ester transformations, compared to requiring 20–50 individually sourced building blocks if using non-ester analogs, representing a significant cost and time efficiency gain .

Antitubercular Drug Discovery Programs Targeting Mycobacterial Energetics

The 3,5-dichlorophenyl-2-aminothiazole pharmacophore has been independently validated as a disruptor of Mycobacterium tuberculosis energy metabolism (MIC = 16 µg/mL, RFF = 3.29) [1]. This compound offers a structurally simplified alternative to the literature lead N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, with lower molecular weight (331.21 vs. >370 g/mol) and reduced lipophilicity due to the absence of the fused naphtho ring system . These physicochemical differences are expected to improve aqueous solubility and metabolic stability, key parameters for antitubercular lead development. The ethyl ester handle enables systematic exploration of the 4-position to optimize potency while maintaining the validated 3,5-dichlorophenyl pharmacophore. Procurement is recommended for tuberculosis drug discovery groups seeking to build SAR around the energetics disruption mechanism.

Regioisomeric Selectivity Profiling in Drug-Target Binding Assays

The 3,5-dichloro substitution pattern represents a distinct electronic and topological profile compared to the more commonly explored 2,4-dichloro regioisomer (CAS 944691-60-5) [1]. Procuring both isomers at comparable purity (≥95%) and price (5 g: €736 vs. €740) enables direct head-to-head selectivity profiling against target panels to identify regioisomer-specific binding preferences . The symmetrical electron-withdrawing field of the 3,5-isomer versus the asymmetric dipole of the 2,4-isomer may translate to differential selectivity across kinase families, GPCRs, or microbial targets. This paired procurement strategy is particularly valuable for organizations conducting broad-panel selectivity screening where regioisomeric control compounds are essential for interpreting SAR and establishing target engagement specificity.

Chemical Biology Tool Compound Development via Orthogonal C4/C5 Diversification

This compound's unique combination of a reactive ethyl ester at C4 and an unsubstituted C5 position on the thiazole ring creates a two-dimensional diversification matrix that is uncommon among commercially available 2-aminothiazole building blocks [1]. Researchers developing chemical biology probes can exploit the ester handle for attachment of affinity tags (biotin), fluorescent reporters (BODIPY, dansyl), or photoaffinity labels (diazirine), while independently modifying the C5 position to tune target affinity . This orthogonal diversification strategy enables the systematic construction of probe molecule libraries from a single building block, reducing procurement complexity and ensuring batch-to-batch consistency in the core scaffold. Recommended for chemical biology groups engaged in target identification and validation studies where bifunctional probe molecules are required.

Quote Request

Request a Quote for Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.